

Application Notes & Protocols for Assessing the Antimicrobial Properties of Feracryl

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Compound of Interest

Compound Name:	Feracryl
CAS No.:	15773-23-6
Cat. No.:	B1216049

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Feracryl, a partial iron salt of polyacrylic acid, is a well-established hemostatic agent. Beyond its primary role in promoting blood clotting, **Feracryl** exhibits broad-spectrum antimicrobial properties, making it a valuable compound in wound care and surgical applications where infection control is paramount. Its activity has been demonstrated against a range of Gram-positive and Gram-negative bacteria, as well as fungi such as *Candida albicans*. Some studies have indicated its antimicrobial efficacy is comparable to that of povidone-iodine.

The proposed mechanism of its antimicrobial action is attributed to its chemical nature as a cationic polymer, which may interact with and disrupt the negatively charged bacterial cell membrane, leading to cell lysis. These application notes provide a summary of the available data on **Feracryl**'s antimicrobial activity and detailed protocols for its evaluation.

Data Presentation: Antimicrobial Activity of Feracryl

The following tables summarize the quantitative data on the antimicrobial efficacy of **Feracryl** and its derivatives from various studies.

Table 1: Zone of Inhibition Diameters for 1% **Feracryl** Gel

Microorganism	Gram Stain	Zone of Inhibition (mm)
<i>Pseudomonas aeruginosa</i>	Gram-Negative	12
<i>Escherichia coli</i>	Gram-Negative	10
<i>Staphylococcus aureus</i>	Gram-Positive	5

Data extracted from a study on a 1% **Feracryl** gel formulation (Revalum®).

Table 2: Minimum Inhibitory Concentrations (MICs) of Iron-Containing Polyacrylic Acid (IIS-PAA) Against Resistant Bacteria

Microorganism	Gram Stain	Median MIC (%)	MIC Range (%)
<i>Pseudomonas aeruginosa</i>	Gram-Negative	0.2	0.2 - 0.3
Methicillin-Resistant <i>Staphylococcus pseudintermedius</i> (MRSP)	Gram-Positive	0.05	0.025 - 0.1
Methicillin-Resistant <i>Staphylococcus aureus</i> (MRSA)	Gram-Positive	0.1	0.00625 - 0.4

Note: This data is for a related iron-containing polyacrylic acid (IIS-PAA), which is structurally similar to **Feracryl**.

Experimental Protocols

Detailed methodologies for key experiments to assess the antimicrobial properties of **Feracryl** are provided below.

Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Objective: To determine the lowest concentration of **Feracryl** that inhibits the visible growth of a microorganism.

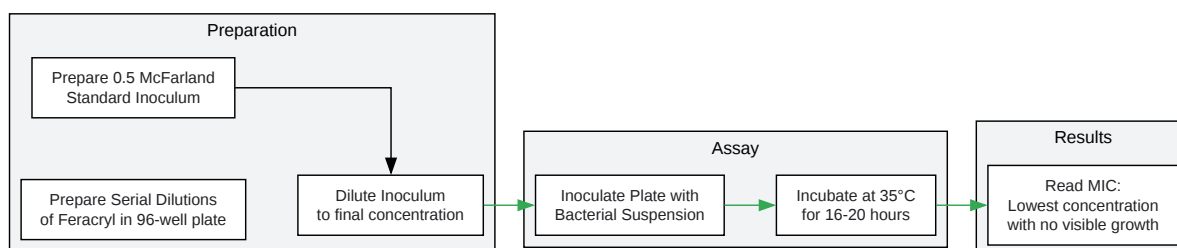
Materials:

- **Feracryl** solution (sterile, known concentration)
- 96-well microtiter plates
- Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth media
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Sterile pipette tips and multichannel pipette
- Incubator ($35^{\circ}\text{C} \pm 2^{\circ}\text{C}$)
- Microplate reader (optional)

Procedure:

- Prepare **Feracryl** Dilutions:
 - Add 100 μL of sterile broth to wells 2 through 12 of a 96-well plate.
 - Add 200 μL of the starting **Feracryl** solution to well 1.
 - Perform a 2-fold serial dilution by transferring 100 μL from well 1 to well 2, mixing, and then transferring 100 μL from well 2 to well 3, and so on, up to well 10. Discard 100 μL from well 10.
 - Well 11 will serve as the growth control (no **Feracryl**).

- Well 12 will serve as the sterility control (no inoculum).
- Inoculum Preparation:
 - From a fresh agar plate (18-24 hours growth), select several colonies and suspend them in sterile saline.
 - Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately $1-2 \times 10^8$ CFU/mL.
 - Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5×10^5 CFU/mL in the wells.
- Inoculation:
 - Add 100 μ L of the diluted bacterial suspension to wells 1 through 11. Do not inoculate well 12.
- Incubation:
 - Cover the plate and incubate at $35^\circ\text{C} \pm 2^\circ\text{C}$ for 16-20 hours in ambient air.
- Reading Results:
 - The MIC is the lowest concentration of **Feracryl** at which there is no visible growth (turbidity). This can be assessed visually or with a microplate reader.



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Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Protocol for Agar Disk Diffusion (Kirby-Bauer) Test

This protocol is based on the widely used Kirby-Bauer method for assessing antimicrobial susceptibility.

Objective: To qualitatively assess the antimicrobial activity of **Feracryl** by measuring the zone of growth inhibition around a disk saturated with the compound.

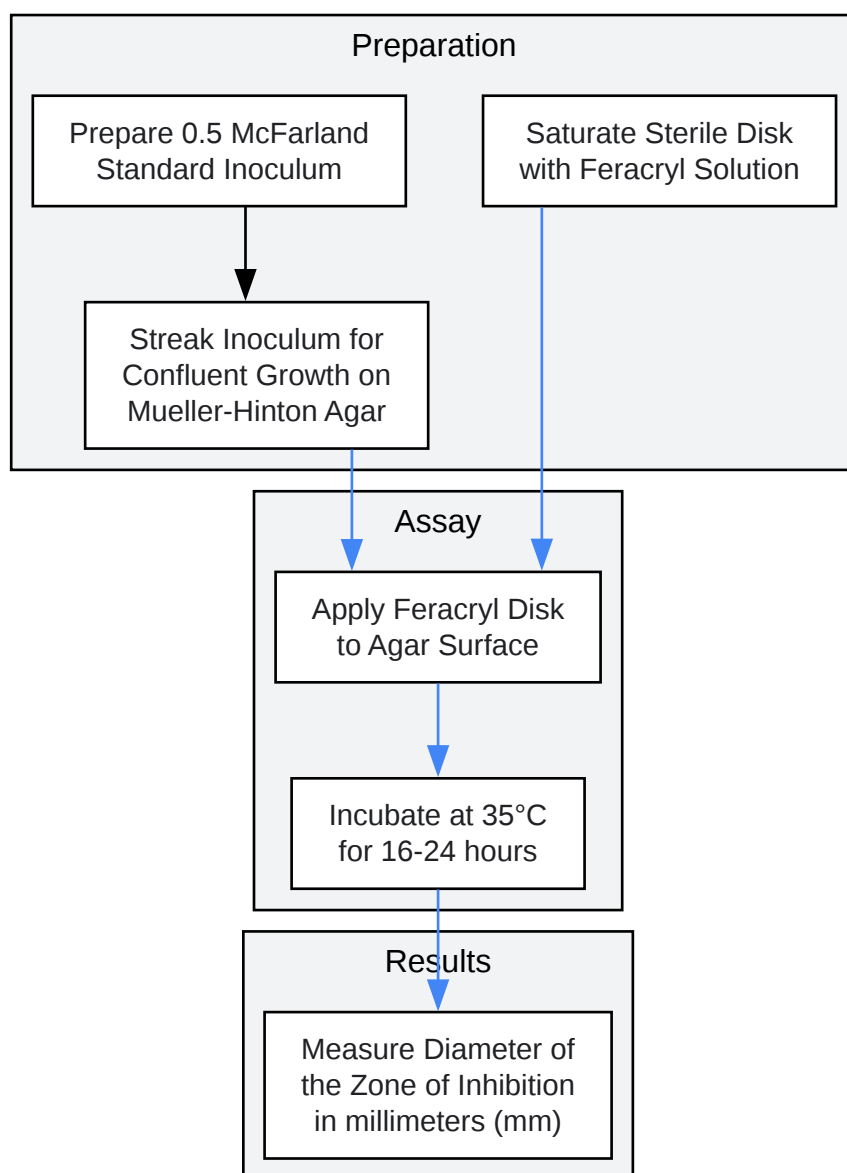
Materials:

- Sterile paper disks (6 mm diameter)
- **Feracryl** solution of known concentration
- Mueller-Hinton Agar (MHA) plates
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Sterile cotton swabs
- Forceps
- Incubator ($35^{\circ}\text{C} \pm 2^{\circ}\text{C}$)
- Ruler or calipers

Procedure:

- Inoculum Preparation:
 - Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.
- Plate Inoculation:

- Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
- Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.
- Allow the plate to dry for 5-15 minutes.
- Disk Application:
 - Aseptically apply sterile paper disks saturated with a known concentration of **Feracryl** solution onto the surface of the agar using sterile forceps.
 - Gently press the disks to ensure complete contact with the agar.
 - Ensure disks are spaced far enough apart to prevent overlapping of inhibition zones.
- Incubation:
 - Invert the plates and incubate at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-24 hours.
- Measuring the Zone of Inhibition:
 - After incubation, measure the diameter of the zone of complete growth inhibition (the clear area around the disk) in millimeters (mm), including the disk diameter.



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Caption: Workflow for the Agar Disk Diffusion (Kirby-Bauer) Test.

Protocol for Time-Kill Curve Analysis

This protocol provides a method to assess the bactericidal or bacteriostatic activity of **Feracryl** over time.

Objective: To determine the rate at which **Feracryl** kills a bacterial population at a specific concentration.

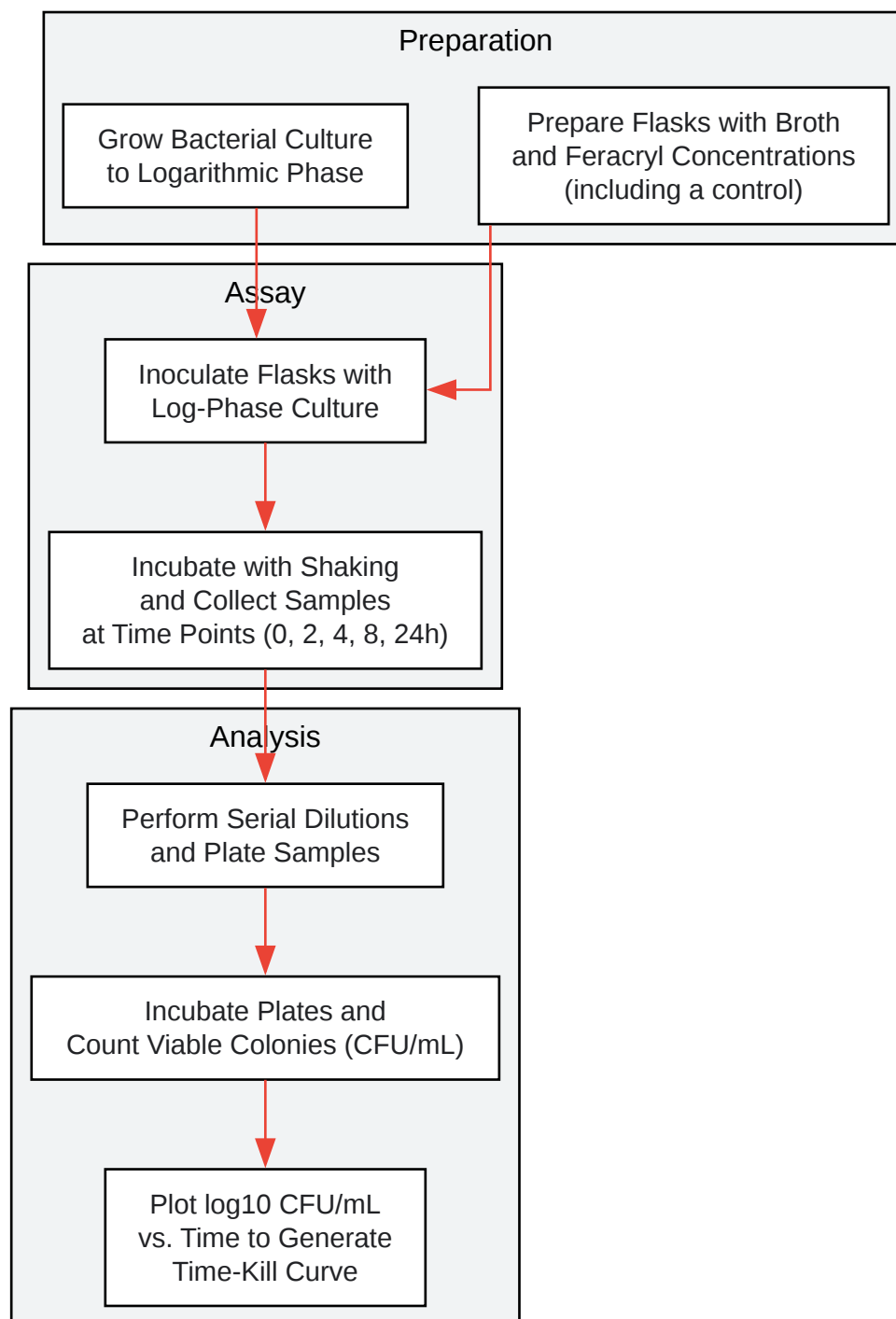
Materials:

- **Feracryl** solution
- Bacterial culture in logarithmic growth phase
- Appropriate broth medium (e.g., CAMHB)
- Sterile flasks or tubes
- Incubator shaker (37°C)
- Spectrophotometer
- Sterile dilution tubes and agar plates for colony counting

Procedure:

- Inoculum Preparation:
 - Grow an overnight culture of the test organism.
 - Dilute the overnight culture into fresh, pre-warmed broth and incubate until it reaches the early to mid-logarithmic phase of growth.
- Assay Setup:
 - Prepare flasks containing broth with different concentrations of **Feracryl** (e.g., 0.5x, 1x, 2x, 4x MIC).
 - Include a growth control flask without **Feracryl**.
 - Inoculate each flask with the log-phase culture to a final density of approximately 5×10^5 CFU/mL.
- Time-Course Sampling:
 - Incubate all flasks at 37°C with shaking.

- At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
- Viable Cell Counting:
 - Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline.
 - Plate the dilutions onto appropriate agar plates.
 - Incubate the plates at 37°C for 18-24 hours.
- Data Analysis:
 - Count the colonies on the plates to determine the number of viable cells (CFU/mL) at each time point.
 - Plot the \log_{10} CFU/mL versus time for each **Feracryl** concentration and the growth control.
 - A bactericidal effect is typically defined as a ≥ 3 - \log_{10} (99.9%) reduction in CFU/mL from the initial inoculum.



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Caption: Workflow for Time-Kill Curve Analysis.

- To cite this document: BenchChem. [Application Notes & Protocols for Assessing the Antimicrobial Properties of Feracryl]. BenchChem, [2026]. [Online PDF]. Available at:

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